molecular formula C23H24N3NaO6 B13829991 sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

Cat. No.: B13829991
M. Wt: 461.4 g/mol
InChI Key: MKNSEUWGSSBVQF-UHFFFAOYSA-M
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Description

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate is a complex organic compound with a unique structure that includes an indolizinoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate typically involves multiple steps, including the formation of the indolizinoquinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Indolizinoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the dimethylamino, hydroxymethyl, and hydroxybutanoate groups through various organic reactions such as alkylation, hydroxylation, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate can be compared with other similar compounds, such as:

    Indolizinoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Quinoline Derivatives: Compounds with a quinoline core but lacking the indolizino moiety.

    Hydroxybutanoate Derivatives: Compounds with similar side chains but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H24N3NaO6

Molecular Weight

461.4 g/mol

IUPAC Name

sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

InChI

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1

InChI Key

MKNSEUWGSSBVQF-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]

Origin of Product

United States

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